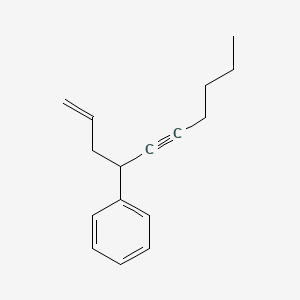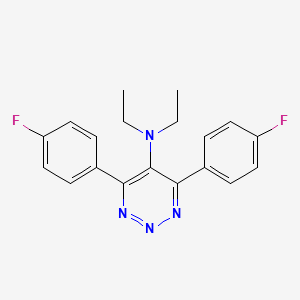
1,2,3-Tris(2-methoxyethoxy)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Tris(2-metoxietoxi)propano: es un compuesto orgánico que pertenece a la clase de los glicerolípidos. Se caracteriza por la presencia de tres grupos 2-metoxietoxi unidos a una cadena principal de propano.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: 1,2,3-Tris(2-metoxietoxi)propano se puede sintetizar a través de un proceso de múltiples pasos que involucra la reacción de glicerol con 2-metoxietilalcohol en presencia de un catalizador ácido. La reacción generalmente ocurre bajo condiciones controladas de temperatura y presión para asegurar un alto rendimiento y pureza. El proceso implica la formación de compuestos intermedios, que posteriormente se convierten en el producto final a través de reacciones adicionales.
Métodos de Producción Industrial: La producción industrial de 1,2,3-Tris(2-metoxietoxi)propano implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para lograr alta eficiencia y rentabilidad. El proceso puede incluir el uso de reactores continuos, técnicas avanzadas de purificación y medidas de control de calidad para garantizar la consistencia y la calidad del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones: 1,2,3-Tris(2-metoxietoxi)propano experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes fuertes para formar los correspondientes aldehídos o ácidos carboxílicos.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes u otras formas reducidas.
Sustitución: Los grupos metoxietoxi se pueden sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Los nucleófilos como haluros, aminas y tioles se pueden usar para reacciones de sustitución.
Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir aldehídos o ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
1,2,3-Tris(2-metoxietoxi)propano tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como solvente en diversas reacciones químicas.
Biología: El compuesto se utiliza en el estudio del metabolismo de los lípidos y como componente en la formulación de ensayos biológicos.
Industria: El compuesto se utiliza en la producción de productos químicos especiales, polímeros y como aditivo en lubricantes y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 1,2,3-Tris(2-metoxietoxi)propano implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como un solvente, estabilizador o reactivo en diversos procesos bioquímicos y químicos. Su estructura única le permite participar en enlaces de hidrógeno, interacciones hidrofóbicas y otras interacciones moleculares que influyen en su comportamiento y efectos.
Comparación Con Compuestos Similares
Compuestos Similares:
1,2,3-Tris(2-cianoetoxi)propano: Similar en estructura pero contiene grupos ciano en lugar de grupos metoxietoxi.
1,2,3-Tris(clorometoxietoxi)propano: Contiene grupos clorometoxietoxi, lo que lleva a diferentes propiedades químicas y reactividad.
Tris[2-(2-metoxietoxi)etil]amina: Contiene un grupo amina, lo que confiere diferentes propiedades químicas y biológicas.
Singularidad: 1,2,3-Tris(2-metoxietoxi)propano es único debido a su combinación específica de grupos metoxietoxi, que confieren propiedades distintas de solubilidad, reactividad y estabilidad. Esto lo hace particularmente útil en aplicaciones que requieren características específicas de solvente o estabilizador.
Propiedades
Fórmula molecular |
C12H26O6 |
|---|---|
Peso molecular |
266.33 g/mol |
Nombre IUPAC |
1,2,3-tris(2-methoxyethoxy)propane |
InChI |
InChI=1S/C12H26O6/c1-13-4-7-16-10-12(18-9-6-15-3)11-17-8-5-14-2/h12H,4-11H2,1-3H3 |
Clave InChI |
YGGHNMYTNZNMQF-UHFFFAOYSA-N |
SMILES canónico |
COCCOCC(COCCOC)OCCOC |
Números CAS relacionados |
305812-16-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



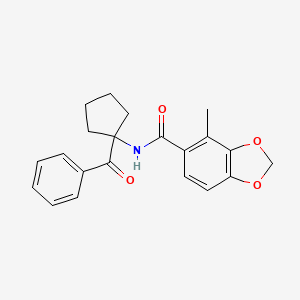
![Ethyl 2-[(benzenecarbothioyl)sulfanyl]butanoate](/img/structure/B12583968.png)
![1-Oxa-7-azaspiro[4.4]nonan-6-one,9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-,(2S,5S)-](/img/structure/B12583973.png)
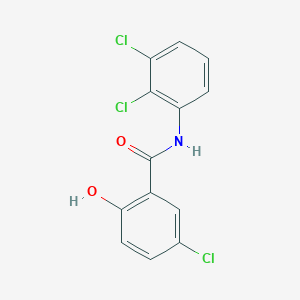
![3-[2-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]-1H-quinoxalin-2-one](/img/structure/B12583988.png)
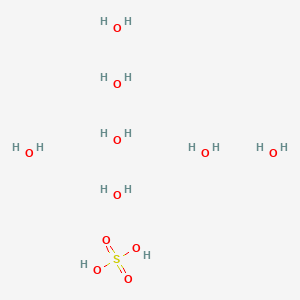
![Benzoic acid, 2-(acetylamino)-5-[[(phenylmethylene)hydrazino]sulfonyl]-](/img/structure/B12584013.png)
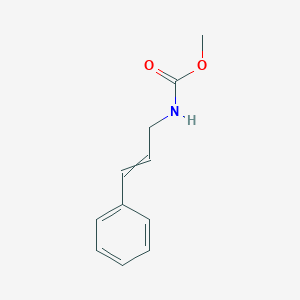
![5-[(3,5-Dinitrophenyl)methyl]-10-octadecyl-5,10-dihydrophenazine](/img/structure/B12584025.png)
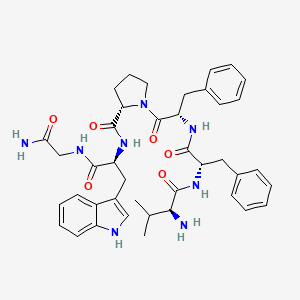
![[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid](/img/structure/B12584032.png)
